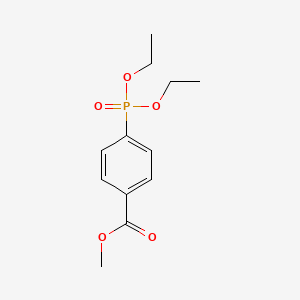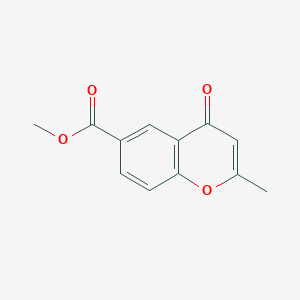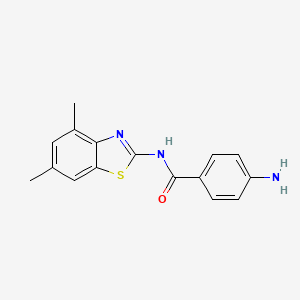
Methyl 4-(Diethoxyphosphoryl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(Diethoxyphosphoryl)benzoate is an organic compound with the molecular formula C13H19O5P. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoate group attached to a diethoxyphosphoryl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(Diethoxyphosphoryl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite. The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures. For example, a mixture of methyl 4-(bromomethyl)benzoate and triethyl phosphite can be heated at 160°C for 2 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzoates.
Scientific Research Applications
Methyl 4-(Diethoxyphosphoryl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(Diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoate moiety can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(Bromomethyl)benzoate: A precursor in the synthesis of Methyl 4-(Diethoxyphosphoryl)benzoate.
Methyl 4-(Hydroxymethyl)benzoate: A related compound with a hydroxyl group instead of the diethoxyphosphoryl group.
Methyl 4-(Methoxycarbonyl)benzoate: Another ester derivative of benzoic acid.
Uniqueness
This compound is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct reactivity and functional properties. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
methyl 4-diethoxyphosphorylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)11-8-6-10(7-9-11)12(13)15-3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJOVHHOLYHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O5P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)

![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)








